molecular formula C17H19ClN2O2 B13391395 (9H-Fluoren-9-yl)methyl 2,3-diaminopropanoate hydrochloride

(9H-Fluoren-9-yl)methyl 2,3-diaminopropanoate hydrochloride

Cat. No.: B13391395
M. Wt: 318.8 g/mol
InChI Key: NJYVRIIZRXMWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-1-FMOC-1,2-DIAMINOETHANE HCL is typically synthesized by reacting N-fluorene formaldehyde with 1,2-propanediamine under alkaline conditions, followed by the addition of hydrochloric acid . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-1-FMOC-1,2-DIAMINOETHANE HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-1-FMOC-1,2-DIAMINOETHANE HCL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1-FMOC-1,2-DIAMINOETHANE HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-1-FMOC-1,2-DIAMINOETHANE HCL involves the protection of amine groups during peptide synthesis. The FMOC group is attached to the amine, preventing unwanted reactions. During the synthesis process, the FMOC group can be selectively removed under basic conditions, allowing the amine to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-FMOC-1,2-DIAMINOETHANE HCL is unique due to its specific use in peptide synthesis, providing a stable and efficient protecting group for amines. Its ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2,3-diaminopropanoate;hydrochloride

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-16(19)17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18-19H2;1H

InChI Key

NJYVRIIZRXMWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CN)N.Cl

Origin of Product

United States

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